

CAS number and IUPAC nomenclature for threo-dihydrobupropion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Threo-dihydrobupropion*

Cat. No.: *B1146508*

[Get Quote](#)

Technical Guide: threo-Dihydrobupropion

For Researchers, Scientists, and Drug Development Professionals

Core Identity: CAS Number and IUPAC Nomenclature

threo-Dihydrobupropion is a primary active metabolite of the antidepressant and smoking cessation aid, bupropion. As a chiral molecule, it exists in various forms, including as a racemic mixture and as individual stereoisomers. The nomenclature and Chemical Abstracts Service (CAS) numbers for these forms are critical for accurate identification in research and development.

Compound Name	CAS Number	IUPAC Name
rac-threo-Dihydrobupropion	92264-82-9	(R,R)-3-Chloro-alpha-[1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol ^[1]
(1R,2R)-threo-Dihydrobupropion	153365-82-3	(1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
(1S,2S)-threo-Dihydrobupropion	102141-12-8	(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride ^[2]
rac-threo-Dihydrobupropion HCl	80478-42-8	(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride ^[2]
threo-Dihydrobupropion-d9 HCl	1392209-60-7	rel-(1S,2S)-1-(3-chlorophenyl)-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)propan-1-ol hydrochloride ^[3]

Pharmacokinetic and Pharmacodynamic Profile

threo-Dihydrobupropion exhibits a distinct pharmacokinetic and pharmacodynamic profile that contributes significantly to the overall clinical effects of bupropion. Its plasma concentrations are notably higher and its half-life is longer than the parent drug.

Parameter	Value	Reference
Pharmacokinetics		
Plasma Protein Binding	42%	[3]
Elimination Half-Life	Approximately 37 hours	[3]
Plasma Exposure	~7-fold higher than bupropion	
Pharmacodynamics		
CYP2D6 Inhibition (Ki)	5.4 μ M	[4]
Norepinephrine Reuptake Inhibition (IC50)	16 μ M (rat)	
Dopamine Reuptake Inhibition (IC50)	47 μ M (rat)	
Serotonin Reuptake Inhibition (IC50)	67 μ M (rat)	

Experimental Protocols

Chemical Synthesis of rac-threo-Dihydrobupropion

A general method for the synthesis of racemic **threo-dihydrobupropion** involves the reduction of bupropion. A published patent describes a method where refluxing bupropion in an alcohol, such as isopropanol, followed by crystallization, yields the pure racemic **threo-dihydrobupropion**.

Quantification of threo-Dihydrobupropion in Human Plasma via HPLC-MS/MS

This protocol describes a validated method for the simultaneous stereoselective quantification of bupropion and its major metabolites, including **threo-dihydrobupropion**, in human plasma.

3.2.1. Sample Preparation

- Thaw frozen human plasma samples to room temperature.

- To 50 μ L of plasma in a polypropylene tube, add 20 μ L of internal standard (e.g., acetaminophen, 0.1 ng/ μ L) and 2 mL of ethyl acetate.
- Vortex the mixture for 30 seconds.
- Centrifuge at 3000 rpm for 3 minutes at ambient temperature.
- Transfer the upper organic phase to a clean tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase for injection.

3.2.2. Chromatographic Conditions

- Column: Lux 3 μ Cellulose-3 (250 x 4.6 mm)
- Mobile Phase: A gradient elution using methanol, acetonitrile, ammonium bicarbonate, and ammonium hydroxide.
- Flow Rate: As optimized for the specific HPLC system.
- Injection Volume: 10 μ L

3.2.3. Mass Spectrometric Detection

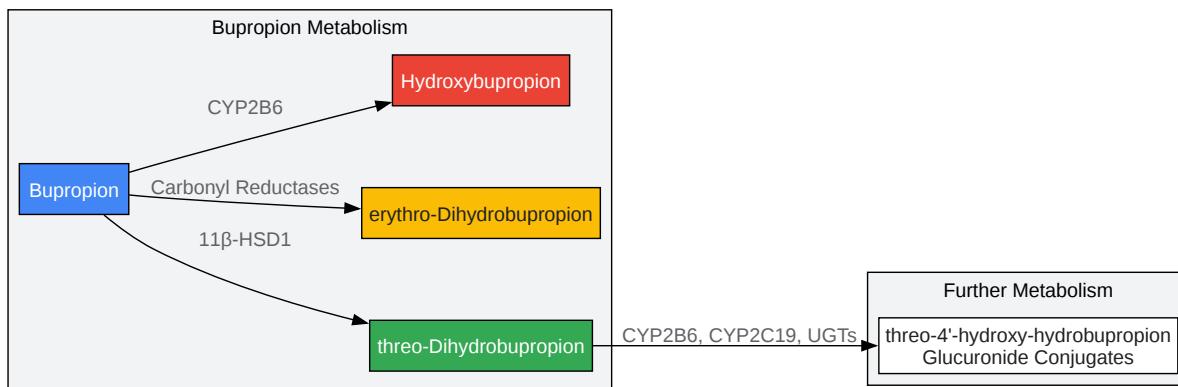
- Instrument: Triple quadrupole mass spectrometer with an electrospray ionization source in positive mode.
- Monitoring: Use Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for each analyte and the internal standard.

In Vitro Metabolism of Bupropion to *threo*-Dihydrobupropion

This protocol outlines an in vitro experiment to study the formation of **threo-dihydrobupropion** from bupropion using human liver S9 fractions.

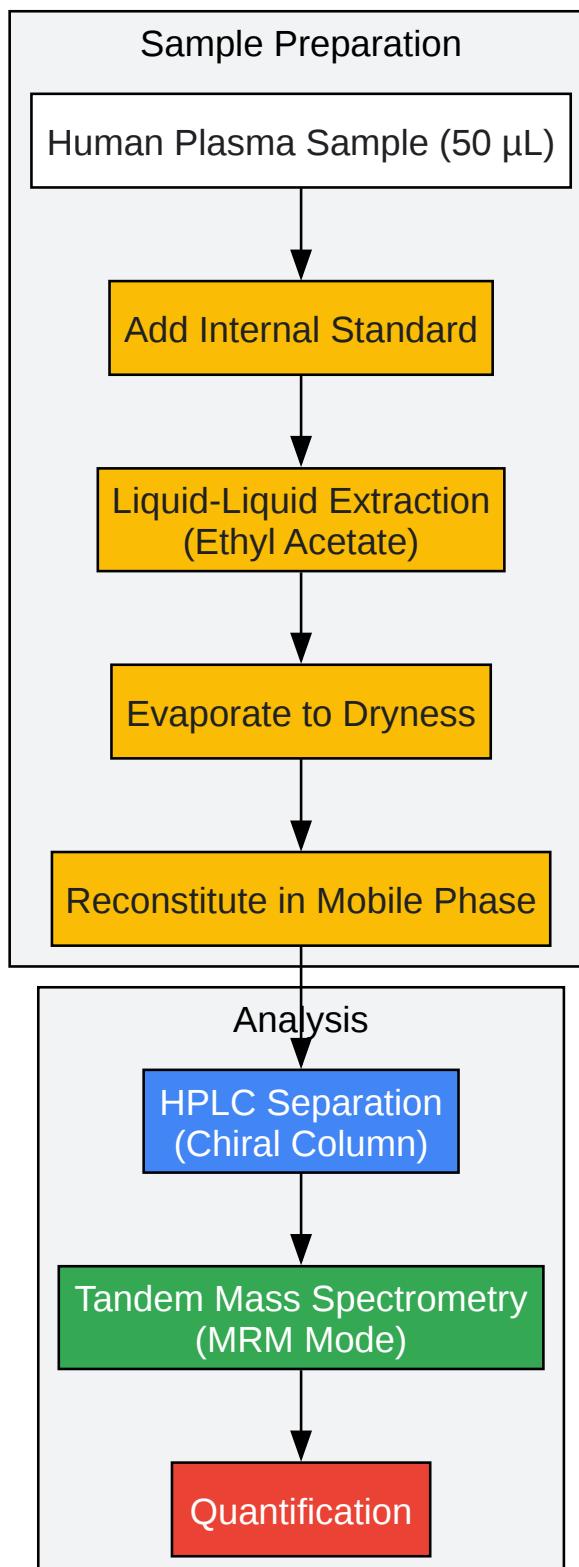
3.3.1. Incubation Mixture

- Prepare a reaction mixture containing:
 - Human liver S9 fractions (e.g., 1 mg/mL)
 - Potassium phosphate buffer (KPi)
 - R- and S-bupropion (at various concentrations, e.g., 0.4 to 16 μ M)
- Initiate the metabolic reaction by adding an NADPH-regenerating system.


3.3.2. Reaction and Termination

- Incubate the mixture at 37°C for a specified time.
- Terminate the reaction by adding a quenching solvent, such as acetonitrile.

3.3.3. Analysis


- Centrifuge the terminated reaction mixture to pellet proteins.
- Analyze the supernatant for the presence of **threo-dihydrobupropion** using a validated analytical method, such as HPLC-MS/MS.

Visualized Pathways and Workflows

[Click to download full resolution via product page](#)

Metabolic pathway of bupropion.

[Click to download full resolution via product page](#)

Quantification of **threo-dihydrobupropion**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formation of threo hydrobupropion from bupropion is dependent on 11 β -hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]
- To cite this document: BenchChem. [CAS number and IUPAC nomenclature for threo-dihydrobupropion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146508#cas-number-and-iupac-nomenclature-for-threo-dihydrobupropion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com